REACTION_CXSMILES
|
Cl[Si](C)(C)C.[O:6]=[C:7]1[N:12]2[CH:13]=[C:14]([C:17]([OH:19])=[O:18])[CH:15]=[CH:16][C:11]2=[N:10][C:9]2[CH2:20][CH2:21][S:22][C:8]1=2.ClN1C(=O)CCC1=O>N1C=CC=CC=1>[O:6]=[C:7]1[N:12]2[CH:13]=[C:14]([C:17]([OH:19])=[O:18])[CH:15]=[CH:16][C:11]2=[N:10][C:9]2[CH:20]=[CH:21][S:22][C:8]1=2
|
Name
|
|
Quantity
|
2.35 mL
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Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
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Name
|
3,10-dihydro-10-oxo-1H-pyrido[1,2-a]thieno[3,2-d]pyrimidine-7-carboxylic acid
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Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
O=C1C2=C(N=C3N1C=C(C=C3)C(=O)O)CCS2
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Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
|
2.44 g
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Type
|
reactant
|
Smiles
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ClN1C(CCC1=O)=O
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Name
|
ice water
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Quantity
|
5 mL
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Type
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solvent
|
Smiles
|
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture is stirred at ice bath temperature for 1 hour
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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the mixture is heated at 95° C. for 20 minutes
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled
|
Type
|
STIRRING
|
Details
|
stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
The precipitate is filtered
|
Type
|
WASH
|
Details
|
washed with boiling acetone
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to give the product (3.5 g.) mp 335° C. (dec)
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
O=C1C2=C(N=C3N1C=C(C=C3)C(=O)O)C=CS2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |